Cas no 1081135-67-2 (3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
- STL351643
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
- 4(1H)-Quinolinone, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3
- InChI Key: GIIRFUKMRQIOAL-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=NOC(C2=CN(C)C3C=CC=CC=3C2=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 518
- XLogP3: 3.3
- Topological Polar Surface Area: 59.2
Experimental Properties
- Density: 1.349±0.06 g/cm3(Predicted)
- Boiling Point: 463.0±55.0 °C(Predicted)
- pka: 0.84±0.70(Predicted)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-3455-2μmol |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-5μmol |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-10μmol |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-20μmol |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-1mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-2mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-3mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-4mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-5mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3455-10mg |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one |
1081135-67-2 | 10mg |
$79.0 | 2023-09-10 |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one
Introduction to 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 1081135-67-2)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 1081135-67-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a quinoline core and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts specific biological activities that make it a promising candidate for drug development.
The quinoline scaffold is a well-known privileged structure in medicinal chemistry, often found in various bioactive molecules with diverse pharmacological properties. Quinoline derivatives have been extensively studied for their antimalarial, antibacterial, and anticancer activities. The introduction of the 1,2,4-oxadiazole ring further enhances the biological profile of the compound by providing additional points of interaction with biological targets.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one has been the subject of several recent studies focusing on its potential as an anticancer agent. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxic activity against a panel of human cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anticancer properties, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California revealed that this compound can effectively modulate the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Specifically, it was found to inhibit beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are implicated in the formation of neurofibrillary tangles and neuronal death.
The pharmacokinetic properties of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one have also been investigated to ensure its suitability for clinical development. Studies have shown that it exhibits favorable oral bioavailability and metabolic stability. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further validate its therapeutic potential, preclinical studies have been conducted using animal models. In a murine model of colon cancer, administration of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one resulted in significant tumor regression without causing severe side effects. These findings suggest that this compound may have a favorable safety profile and could be a viable candidate for further clinical evaluation.
The structural optimization of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one has also been an area of active research. Scientists are exploring various modifications to enhance its potency and selectivity while minimizing potential off-target effects. For example, substituting different functional groups on the quinoline ring or modifying the 1,2,4-oxadiazole moiety can lead to compounds with improved pharmacological profiles.
In conclusion, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 1081135-67-2) represents a promising lead compound with potential applications in oncology and neurodegenerative diseases. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological profile for clinical use.
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